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molecular formula C9H17ClN2O B8470956 4-Chloro-N-piperidin-1-yl-butyramide CAS No. 886615-33-4

4-Chloro-N-piperidin-1-yl-butyramide

Cat. No. B8470956
M. Wt: 204.70 g/mol
InChI Key: PXCNDTOCSICTDL-UHFFFAOYSA-N
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Patent
US07713979B2

Procedure details

Add NaH (1 g, 25 mmol) into 4-chloro-N-piperidin-1-yl-butyramide (Preparation 10) (3.2 g, 16 mmol) in THF (100 mL) and stir for 1 hour. Add the reaction mixture into water and extract with ethyl acetate (100 mL). Wash the organic layer with brine (20 mL), dry with magnesium sulfate, filter and evaporate solvent under reduced pressure. Purify the residue by column chromatography to give the title product (2 g, 76%) as yellow oil: Mass spectrum (ion spray): m/z=169.1 (M+H).
Name
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
76%

Identifiers

REACTION_CXSMILES
[H-].[Na+].Cl[CH2:4][CH2:5][CH2:6][C:7]([NH:9][N:10]1[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1)=[O:8].O>C1COCC1>[N:10]1([N:9]2[CH2:4][CH2:5][CH2:6][C:7]2=[O:8])[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1 |f:0.1|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
3.2 g
Type
reactant
Smiles
ClCCCC(=O)NN1CCCCC1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stir for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extract with ethyl acetate (100 mL)
WASH
Type
WASH
Details
Wash the organic layer with brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
evaporate solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purify the residue by column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1(CCCCC1)N1C(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 74.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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